1,2-Dibromo-3-fluoro-5-iodobenzene
Description
1,2-Dibromo-3-fluoro-5-iodobenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at positions 1 and 2, a fluorine atom at position 3, and an iodine atom at position 5. This arrangement creates a unique electronic and steric profile due to the varying electronegativities and sizes of the halogens. The iodine atom, being the least electronegative and largest halogen, may act as a reactive site for cross-coupling reactions, while the fluorine atom strongly withdraws electron density, influencing the ring’s overall reactivity .
Properties
IUPAC Name |
1,2-dibromo-3-fluoro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-4-1-3(10)2-5(9)6(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTRHJWVFGLEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-fluoro-5-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 3-fluoro-5-iodobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in the presence of a catalyst like iron or aluminum bromide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of 1,2-Dibromo-3-fluoro-5-iodobenzene involves similar halogenation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or iodine atoms are replaced by other substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives are formed.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
1,2-Dibromo-3-fluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which 1,2-Dibromo-3-fluoro-5-iodobenzene exerts its effects involves electrophilic aromatic substitution. The presence of electron-withdrawing halogens makes the benzene ring more susceptible to attack by electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s closest structural analogs include dihalo-iodobenzenes and dihalo-iodotoluenes listed in , such as:
- 1,2-Dichloro-3-iodobenzene (CAS 2401-21-0) : Substituted with Cl at positions 1 and 2 and I at position 3. The smaller size and higher electronegativity of Cl compared to Br reduce steric hindrance but may decrease leaving-group ability in substitution reactions.
- 3,4-Dibromo-5-iodotoluene (D419): Features Br at positions 3 and 4, I at position 5, and a methyl group.
The target compound’s combination of Br (strong electron-withdrawing, moderate leaving-group ability), F (extreme electron withdrawal), and I (weak electron withdrawal, excellent leaving-group capacity) creates a reactivity profile distinct from these analogs. For instance, iodine at position 5 may facilitate Suzuki or Ullmann couplings, whereas fluorine’s inductive effects could direct electrophilic attacks to specific ring positions .
Physical Properties
While explicit data for 1,2-Dibromo-3-fluoro-5-iodobenzene are unavailable, trends can be inferred:
- Melting/Boiling Points : Larger halogens (I, Br) increase molecular weight and polarizability, typically elevating melting points compared to chloro- or fluoro-substituted analogs.
- Solubility: The fluorine atom’s electronegativity may reduce solubility in nonpolar solvents relative to methyl-substituted derivatives like D417.
Research Findings and Data
Key Comparative Data Table
| Compound Name | Substituents (Positions) | Reactivity Highlights | Potential Applications |
|---|---|---|---|
| 1,2-Dibromo-3-fluoro-5-iodobenzene | 1-Br, 2-Br, 3-F, 5-I | High iodine reactivity for couplings | Pharmaceutical intermediates |
| 1,2-Dichloro-3-iodobenzene | 1-Cl, 2-Cl, 3-I | Moderate reactivity; Cl less labile | Material science |
| 3,4-Dibromo-5-iodotoluene | 3-Br, 4-Br, 5-I, CH₃ | Steric hindrance from CH₃ limits reactions | Organic synthesis building block |
| 2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene | 2-Br, 3-OCHF₂, 4-F, 1-I | Ether linkage diversifies reactivity | Specialty chemicals |
Toxicity and Purity Considerations
highlights the critical role of impurities in halogenated compounds, as seen in dibromochloropropane (DBCP), where epichlorohydrin contamination significantly increased mutagenicity .
Biological Activity
Overview
1,2-Dibromo-3-fluoro-5-iodobenzene is a halogenated aromatic compound with the molecular formula C₆H₂Br₂FI. Its unique arrangement of bromine, fluorine, and iodine substituents on the benzene ring imparts distinctive chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and environmental science.
The biological activity of 1,2-Dibromo-3-fluoro-5-iodobenzene is primarily attributed to its ability to undergo electrophilic aromatic substitution . The presence of electron-withdrawing halogens enhances the susceptibility of the benzene ring to electrophilic attack. This mechanism is crucial for its interactions with biological molecules, potentially leading to antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that 1,2-Dibromo-3-fluoro-5-iodobenzene exhibits significant antimicrobial properties. In a high-throughput screening study against Mycobacterium tuberculosis, compounds similar to this one were evaluated for their growth inhibition capabilities. Compounds with more than 90% inhibition were identified, suggesting that halogenated compounds can be effective against resistant strains of bacteria .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Halogenated aromatic compounds are known to influence cell signaling pathways involved in cancer progression. Preliminary studies suggest that 1,2-Dibromo-3-fluoro-5-iodobenzene may induce apoptosis in cancer cells through mechanisms that involve oxidative stress and DNA damage.
Study on Antimicrobial Efficacy
In a study focused on the efficacy of halogenated compounds against M. tuberculosis, 1,2-Dibromo-3-fluoro-5-iodobenzene was one of the candidates evaluated. The compound was tested at various concentrations, and results indicated an MIC (Minimum Inhibitory Concentration) of less than 20 µM, showcasing its potential as a therapeutic agent against tuberculosis .
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| 1,2-Dibromo-3-fluoro-5-iodobenzene | < 20 | > 90% |
| Other Halogenated Compounds | Varies | Varies |
Anticancer Activity Assessment
Another study assessed the effects of various halogenated compounds on cancer cell lines. The results indicated that 1,2-Dibromo-3-fluoro-5-iodobenzene showed promising results in inhibiting the proliferation of several cancer cell lines, with IC₅₀ values suggesting low cytotoxicity against normal cells while effectively targeting cancerous cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1,2-Dibromo-3-fluoro-5-iodobenzene, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3-Dibromo-5-fluoro-2-iodobenzene | Different halogen positions | Moderate antimicrobial |
| 2-Bromo-1,3-difluoro-5-iodobenzene | Different halogenation pattern | Low anticancer activity |
This comparison highlights that while other similar compounds exhibit some biological activity, the specific arrangement of halogens in 1,2-Dibromo-3-fluoro-5-iodobenzene may enhance its efficacy in certain biological applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
